Finasteride Carboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

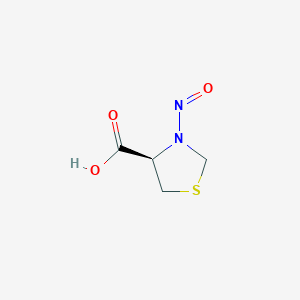

Finasteride Carboxaldehyde is a derivative of Finasteride, a synthetic 4-azasteroid. It is primarily known for its role in inhibiting 5 alpha-reductase, an enzyme involved in steroid metabolism.

Synthesis Analysis

- Synthesis from Pregnenolone : Finasteride is synthesized from pregnenolone through multiple steps, including the formation of 3 carbonyl 4 androstene 17β carboxylic acid, followed by reaction with oxalyl chloride and t-butyl amine. This process involves ring cleavage and subsequent closure, hydrogenation, and dehydrogenation steps to yield Finasteride with an overall yield of 16% (Jin, 2003).

- Other Synthesis Methods : Various methods have been developed for the synthesis of Finasteride, including those involving pregnenolone acetic ester, hypobromous acid oxidation, and Oppenauer oxidation (Wu Qiu-ye, 2007).

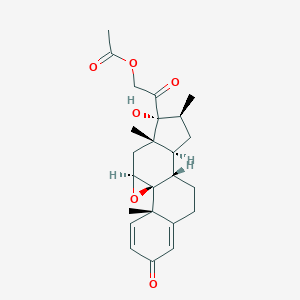

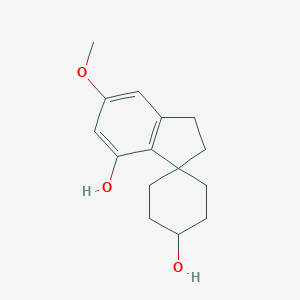

Molecular Structure Analysis

Finasteride's molecular structure includes a rigid steroid skeleton adopting a half-chair/chair/chair/half-chair conformation with two peptide groups influencing intermolecular contacts. The structure is further characterized by different hydrogen-bond interactions (Wawrzycka et al., 1999).

Chemical Reactions and Properties

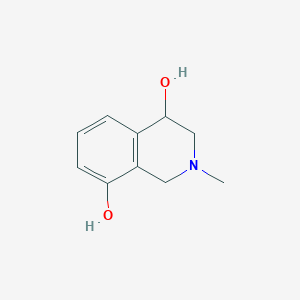

- Mechanism-Based Inhibition : Finasteride acts as a mechanism-based inhibitor of human prostate steroid 5α-reductase, forming an enzyme-bound NADP−dihydrofinasteride adduct (Bull et al., 1996).

- Metabolism : Finasteride is metabolized through hydroxylation at the t-butyl group, with omega-aldehyde finasteride as an intermediate (Huskey et al., 1995).

Physical Properties Analysis

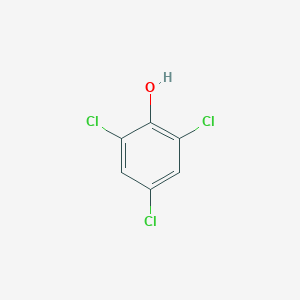

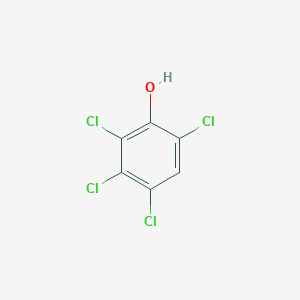

Finasteride forms different crystalline forms and molecular complexes, with its physical properties influenced by the solvent used for crystallization and the temperature conditions. The polymorphs of Finasteride show different IR spectra (Othman et al., 2007).

Chemical Properties Analysis

Finasteride's chemical properties are characterized by its interactions with various solvents and its ability to form inclusion complexes, significantly affecting its solubility and bioavailability (Mady & Aly, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKLHNVFRBYLTN-WSBQPABSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570310 |

Source

|

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Finasteride Carboxaldehyde | |

CAS RN |

154387-61-8 |

Source

|

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.